Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
CAS No.:
VCID: VC13403688
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a chemical compound characterized by its unique structure, which includes a pyrazole ring and an acetate moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactivity and ability to participate in various chemical transformations. Biological Activities and Potential ApplicationsResearch on compounds similar to Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate suggests potential biological activities, including anticancer and anti-inflammatory effects. Pyrazole derivatives often exhibit diverse biological activities due to their ability to interact with various molecular targets, such as enzymes and receptors. Comparison with Similar CompoundsEthyl 2-(1-methyl-1H-pyrazol-4-yl)acetate shares structural similarities with other pyrazole derivatives but lacks detailed comparative studies in the literature.
Future Research DirectionsFurther research into Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate could explore its specific biological activities, particularly in oncology and infectious disease treatment. Investigating its interactions with molecular targets could reveal additional therapeutic potentials. |
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
Product Name | Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate | |||||||||
Molecular Formula | C8H12N2O2 | |||||||||
Molecular Weight | 168.19 g/mol | |||||||||
IUPAC Name | ethyl 2-(1-methylpyrazol-4-yl)acetate | |||||||||
Standard InChI | InChI=1S/C8H12N2O2/c1-3-12-8(11)4-7-5-9-10(2)6-7/h5-6H,3-4H2,1-2H3 | |||||||||
Standard InChIKey | IRQDCFLSECOAME-UHFFFAOYSA-N | |||||||||
SMILES | CCOC(=O)CC1=CN(N=C1)C | |||||||||
Canonical SMILES | CCOC(=O)CC1=CN(N=C1)C | |||||||||
PubChem Compound | 61381300 | |||||||||
Last Modified | Jan 05 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume